molecular formula C9H8N2O B8797775 6-(Furan-3-yl)pyridin-2-amine

6-(Furan-3-yl)pyridin-2-amine

Cat. No. B8797775
M. Wt: 160.17 g/mol
InChI Key: WSIWFNXYWQANLD-UHFFFAOYSA-N
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Patent
US08263595B2

Procedure details

The title compound was prepared following procedure described for intermediate A1 step a), but starting from 2-amino-6-chloropyridine (25.0 g; 194.5 mmol; 1.0 eq.) and furan-3-boronic acid (26.11 g; 233.4 mmol; 1.2 eq.). The crude was purified by flash chromatography (EtOAc/c-Hex, 50:50) to give the title compound as a brown oil (16.91 g; 54%). 1H NMR (DMSO-d6) δ 7.96 (s, 1H), 7.42 (m, 2H), 6.82 (m, 2H), 6.37 (d, J=7.2 Hz, 1H), 4.54 (m, 2H). HPLC, Rt: 1.30 min. (purity 84.9%). LC/MS, M+(ESI): 161.4.
[Compound]
Name
intermediate A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
26.11 g
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[O:9]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10]1>>[O:9]1[CH:13]=[CH:12][C:11]([C:4]2[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][CH:5]=2)=[CH:10]1

Inputs

Step One
Name
intermediate A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Cl
Step Three
Name
Quantity
26.11 g
Type
reactant
Smiles
O1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared following procedure
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (EtOAc/c-Hex, 50:50)

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.91 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.